molecular formula C24H52NO4S- B1311965 Tetrahexylammonium hydrogensulfate CAS No. 32503-34-7

Tetrahexylammonium hydrogensulfate

Cat. No.: B1311965
CAS No.: 32503-34-7
M. Wt: 450.7 g/mol
InChI Key: RULHPTADXJPDSN-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahexylammonium hydrogensulfate can be synthesized through the reaction of tetrahexylammonium hydroxide with sulfuric acid. The reaction typically occurs in a biphasic system, where the tetrahexylammonium hydroxide is dissolved in an organic solvent, and the sulfuric acid is in an aqueous phase .

Industrial Production Methods

Industrial production methods for tetrahexylammonium hydrogen sulfate involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrahexylammonium hydrogensulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Weight : 451.76 g/mol
  • Melting Point : 96-102 °C
  • Physical Form : Powder
  • Purity : ≥98%

These properties make tetrahexylammonium hydrogensulfate suitable for a variety of chemical reactions and analytical techniques.

Phase-Transfer Catalysis

This compound is widely used as a phase-transfer catalyst in organic synthesis. It facilitates reactions between reactants in different phases, enhancing reaction rates and yields.

Case Study: Synthesis of Triarylpyridines

In a study by Reddy et al., this compound was employed in a one-pot multicomponent condensation of aromatic aldehydes and acetophenones, yielding triarylpyridines with good efficiency (65-75%) under solvent-free conditions .

Ion-Pairing Reagent

This compound serves as an effective ion-pairing agent in chromatographic techniques, particularly in HPLC. Its ability to stabilize ionic species enhances the separation of compounds.

Data Table: Ion-Pairing Efficacy

Compound TypeIon-Pairing AgentSeparation Efficiency (%)
Aryl AcidsTetrahexylammonium HSO₄85-90
Amino AcidsTetrahexylammonium HSO₄75-80
Organic BasesTetrahexylammonium HSO₄70-75

Synthesis of Complex Organic Molecules

This compound has been utilized in various synthetic methodologies to create complex organic molecules.

Case Study: Regioselective Michael Addition

Perumal et al. reported the use of this compound in a regioselective Michael addition of indoles to electron-deficient olefins, producing Michael adducts that exhibited antibacterial activity against Gram-positive and Gram-negative bacteria . The yields ranged from 76% to 90% across different substrates.

Electrochromic Materials

Recent advancements have shown that this compound can be employed in the preparation of bistable electrochromic materials, which have applications in smart windows and displays .

Case Study: Electrochromic Device Fabrication

A study highlighted the role of this compound in synthesizing materials for electrochromic devices, demonstrating its potential in enhancing device performance through improved charge transport properties .

Mechanism of Action

The mechanism of action of tetrahexylammonium hydrogen sulfate involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate and efficiency. The compound’s quaternary ammonium ion interacts with the reactants, enabling their solubilization in the organic phase and subsequent reaction .

Q & A

Basic Research Questions

Q. What is the role of tetrahexylammonium hydrogensulfate in ion-pair chromatography, and how can its concentration be optimized for analytical separations?

this compound acts as an ion-pair reagent, balancing hydrophilic and hydrophobic interactions to improve retention and resolution of ionic analytes. Its transient complexation with analytes enhances selectivity . To optimize concentration:

  • Conduct gradient elution experiments with concentrations ranging from 1–10 mM.
  • Adjust pH (typically 3–7) to stabilize ion-pair formation.
  • Monitor retention times and peak symmetry using UV or MS detection .

Q. How does this compound improve extraction efficiency in sample preparation for GC-MS analysis?

It facilitates phase-transfer catalysis by forming ion pairs with polar analytes, enhancing their partitioning into organic solvents. For urine analysis:

  • Add 150 µL this compound to 1 mL urine with NaOH.
  • Extract with toluene and CH₃I to methylate analytes.
  • Centrifuge and filter through SM-7 resin to remove interferents .

Q. What purity specifications are critical for this compound in chromatographic applications?

≥99.0% purity (tested via titration or HPLC) is essential to avoid baseline noise and column contamination. Verify sulfate and water content (<0.1% w/w) to prevent method variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal concentrations of this compound for catalytic applications?

Discrepancies often arise from solvent polarity and substrate interactions. Methodological steps:

  • Screen concentrations (0.1–5 mol%) in toluene or isooctane, noting dielectric constant effects.
  • Use kinetic profiling (e.g., reaction rate vs. [reagent]) to identify saturation points.
  • Compare complexation stability via UV-Vis or NMR (e.g., K₄ = 2.4 × 10³ M⁻¹ in isooctane) .

Q. What experimental strategies mitigate cytotoxicity interference when assessing this compound’s antiproliferative effects?

  • Use 3D cell cultures (e.g., colon cancer spheroids) to mimic in vivo conditions.
  • Pre-culture cells for 4 days without the reagent to establish aggregates.
  • Quantify proliferation via Alamar blue assays, normalizing to DMSO controls.
  • Note: Morphological changes (e.g., loss of spheroid roundness) may indicate nonspecific toxicity .

Q. How does solvent choice impact this compound’s efficacy in liquid-liquid extraction?

Solvents with low dielectric constants (e.g., toluene, isooctane) favor ion-pair formation but reduce solubility. Experimental design:

  • Compare extraction yields in toluene vs. dichloromethane.
  • Measure partition coefficients (log P) using radiolabeled analytes.
  • Optimize with benzyl alcohol (0.05–0.20 M) to stabilize 4:1 complexes .

Q. What analytical techniques validate the stability of this compound under high-temperature reaction conditions?

  • Thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C).
  • In situ FT-IR to monitor sulfate group integrity.
  • Post-reaction LC-MS to detect degradation byproducts (e.g., hexylamines) .

Q. Methodological Considerations Table

ParameterBasic ApplicationsAdvanced Applications
Concentration Range 1–10 mM (chromatography)0.1–5 mol% (catalysis)
Key Solvents Water-acetonitrile mixturesToluene, isooctane
Critical Purity ≥99.0% (HPLC-grade)<0.1% water (anhydrous)
Stability Tests Room temperature, inert gasTGA/FT-IR above 100°C

Properties

CAS No.

32503-34-7

Molecular Formula

C24H52NO4S-

Molecular Weight

450.7 g/mol

IUPAC Name

tetrahexylazanium;sulfate

InChI

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2

InChI Key

RULHPTADXJPDSN-UHFFFAOYSA-L

SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)[O-]

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-]

Key on ui other cas no.

32503-34-7

Pictograms

Irritant

Related CAS

20256-54-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
Tetrahexylammonium hydrogensulfate
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
Tetrahexylammonium hydrogensulfate
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
Tetrahexylammonium hydrogensulfate
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
Tetrahexylammonium hydrogensulfate
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
Tetrahexylammonium hydrogensulfate
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
Tetrahexylammonium hydrogensulfate

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